molecular formula C19H17N3O2 B150225 Rhetsinine CAS No. 526-43-2

Rhetsinine

Cat. No.: B150225
CAS No.: 526-43-2
M. Wt: 319.4 g/mol
InChI Key: RAEOYMOPVHBBKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhetsinine can be synthesized through the mild oxidation of evodiamine. The process involves the use of oxidizing agents under controlled conditions to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources such as Evodia rutaecarpa and Zanthoxylum rhetsa. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Rhetsinine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the oxidation of evodiamine to this compound.

    Reducing Agents: Employed in reduction reactions to alter functional groups.

    Catalysts: Utilized in substitution reactions to facilitate the process.

Major Products Formed

The major product formed from the oxidation of evodiamine is this compound. Other products may include derivatives formed through further chemical modifications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Rhetsinine is unique among similar compounds due to its specific inhibitory activity against aldose reductase. Similar compounds include:

This compound stands out due to its potent aldose reductase inhibitory activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEOYMOPVHBBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200576
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-43-2
Record name NSC 258315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC258315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhetsinine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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